

ZLN024: Application Notes and Protocols for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 is a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK in skeletal muscle is a well-established mechanism for increasing glucose uptake, making it an attractive target for the development of therapeutics for metabolic diseases such as type 2 diabetes.[1][3] **ZLN024** stimulates glucose uptake in L6 myotubes in a concentration-dependent manner, highlighting its potential as a pharmacological tool for studying glucose metabolism and as a lead compound for drug discovery.

These application notes provide a detailed protocol for assessing the effect of **ZLN024** on glucose uptake in a skeletal muscle cell line, L6 myotubes. The protocol is based on a widely used fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters and accumulates intracellularly.

Mechanism of Action

ZLN024 allosterically activates AMPK, leading to a cascade of downstream signaling events that ultimately result in the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane. This increases the number of glucose transporters on the cell surface, facilitating enhanced glucose uptake from the extracellular environment. The activation of

AMPK by **ZLN024** is independent of changes in the cellular ADP/ATP ratio. While the primary mechanism of **ZLN024**-mediated glucose uptake is through the AMPK pathway, its direct effects on the canonical insulin signaling pathway involving PI3K/Akt have not been extensively reported.

Data Presentation

The following table summarizes the dose-dependent effect of **ZLN024** on glucose uptake in L6 myotubes. The data is estimated from the graphical representation in existing publications, as raw data tables were not available.

ZLN024 Concentration (μM)	Estimated Glucose Uptake (Fold Change over Control)
0 (Control)	1.0
1	~1.2
3	~1.5
10	~1.8
30	~2.0

Data estimated from Figure 4A of Zhang et al., PLoS One, 2013.

Experimental Protocols 2-NBDG Glucose Uptake Assay in L6 Myotubes

This protocol describes the measurement of glucose uptake in differentiated L6 myotubes using the fluorescent glucose analog 2-NBDG.

Materials:

- L6 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)

- Horse Serum
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- ZLN024
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Insulin (positive control)
- Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
- Bovine Serum Albumin (BSA)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

- · Cell Culture and Differentiation:
 - Culture L6 myoblasts in high glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
 - For differentiation, seed L6 myoblasts into a 96-well black, clear-bottom plate at a suitable density to reach confluence.
 - Once confluent, induce differentiation by switching the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.
 - Allow the cells to differentiate for 4-6 days, with media changes every 2 days, until multinucleated myotubes are formed.

Serum Starvation:

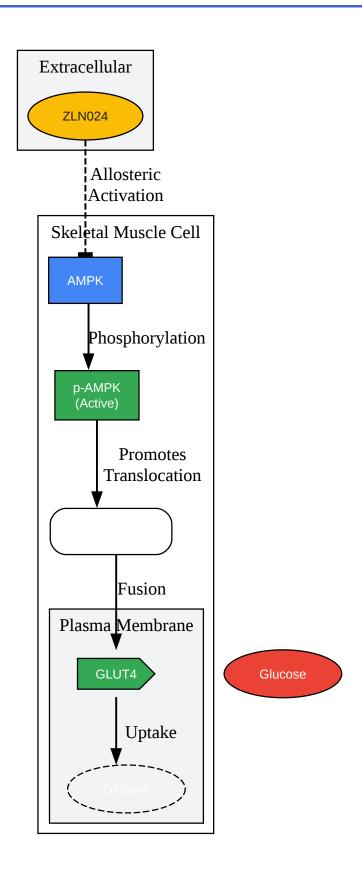
- Prior to the assay, gently wash the differentiated L6 myotubes twice with warm PBS.
- Starve the cells in serum-free DMEM for 2-4 hours at 37°C.

Compound Treatment:

- Prepare a stock solution of **ZLN024** in DMSO. Further dilute to desired concentrations in KRH buffer containing 0.1% BSA.
- Prepare a positive control solution of insulin (e.g., 100 nM) in KRH buffer.
- After starvation, wash the cells twice with KRH buffer.
- Add the ZLN024 solutions, insulin solution, or vehicle control (KRH buffer with DMSO) to the respective wells.
- Incubate the plate at 37°C for the desired treatment time (e.g., 3 hours for **ZLN024**).

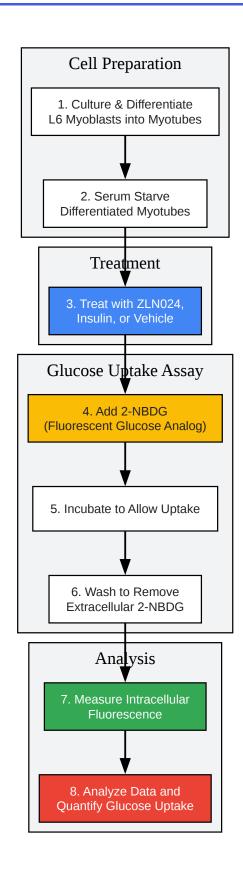
2-NBDG Uptake:

- Prepare a working solution of 2-NBDG in KRH buffer (e.g., 50 μM).
- Following the compound treatment, add the 2-NBDG working solution to all wells.
- Incubate the plate at 37°C for 30-60 minutes.
- Termination of Uptake and Measurement:
 - To stop the glucose uptake, remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
 - \circ After the final wash, add 100 μL of PBS or a suitable lysis buffer to each well.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.


Data Analysis:

- Subtract the background fluorescence (wells with no cells) from all readings.
- Normalize the fluorescence intensity of each sample to the protein content of the corresponding well if a lysis buffer is used.
- Express the glucose uptake as a fold change relative to the vehicle-treated control.

Mandatory Visualizations



Click to download full resolution via product page

Caption: **ZLN024** Signaling Pathway for Glucose Uptake.

Click to download full resolution via product page

Caption: Experimental Workflow for **ZLN024** Glucose Uptake Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZLN024: Application Notes and Protocols for Glucose Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2927325#zln024-glucose-uptake-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com